2,5-Dimethoxy-4-ethylphenethylamine is classified as a psychedelic phenethylamine. It is structurally related to other compounds in the 2C series, which are characterized by a two-carbon chain connecting the amino group to the aromatic ring. The specific structural formula includes two methoxy groups at the 2 and 5 positions and an ethyl group at the 4 position of the phenyl ring .
The synthesis of 2,5-dimethoxy-4-ethylphenethylamine can be achieved through multiple methods, with one notable process involving several key steps:
A specific method described in patents includes using zinc powder under acidic conditions to reduce 2,5-dimethoxybenzene sulfonyl chloride, followed by condensation reactions with bromoethane .
The molecular structure of 2,5-dimethoxy-4-ethylphenethylamine can be represented by its chemical formula . Key features include:
The melting point of the hydrochloride salt is reported to be between 208.5 °C and 210.5 °C .
In terms of chemical reactivity, 2,5-dimethoxy-4-ethylphenethylamine can undergo several reactions:
These reactions are significant for synthesizing analogs or derivatives that may exhibit different pharmacological profiles .
The mechanism of action for 2,5-dimethoxy-4-ethylphenethylamine primarily involves interaction with serotonin receptors, particularly the 5-HT_2A receptor subtype. Upon binding:
The duration of effects typically ranges from six to ten hours, with a plateau lasting three to six hours .
The physical properties of 2,5-dimethoxy-4-ethylphenethylamine include:
Chemical properties include stability under normal conditions but potential reactivity under strong acids or bases .
The applications of 2,5-dimethoxy-4-ethylphenethylamine are primarily found within scientific research contexts:
Due to its psychoactive nature, it also raises concerns regarding safety and regulation; thus, it is classified as a controlled substance in many jurisdictions .
2,5-Dimethoxy-4-ethylphenethylamine (2C-E) was first synthesized in 1977 by Alexander Shulgin, who systematically explored structural modifications of phenethylamines to optimize psychedelic activity. Documented in his 1991 book PiHKAL (Phenethylamines I Have Known and Loved), 2C-E was designated one of the "magical half-dozen"—a group of 12 compounds Shulgin deemed most significant due to their unique psychoactive profiles [1] [5] [6]. Structurally, 2C-E belongs to the 2C-X family, characterized by a phenethylamine backbone with methoxy groups at the 2- and 5-positions of the benzene ring and a lipophilic substituent at the 4-position. The ethyl group (-CH₂CH₃) at R4 distinguished 2C-E from analogs like 2C-D (4-methyl) and 2C-B (4-bromo), conferring enhanced receptor affinity and metabolic stability [7] [9]. Shulgin noted that extending the 4-alkyl chain from methyl (2C-D) to ethyl (2C-E) increased potency by ~1.5-fold due to improved lipid solubility and optimized van der Waals interactions with serotonin receptors [1] [10].
Table 1: Key 2C-X Compounds Synthesized and Characterized by Shulgin
Compound | R4 Substituent | Year Synthesized | Psychoactive Potency Relative to Mescaline |
---|---|---|---|
2C-D | Methyl | 1970s | 1.5× |
2C-E | Ethyl | 1977 | 3× |
2C-B | Bromo | 1974 | 10× |
2C-I | Iodo | 1980s | 12× |
2C-E transitioned from a research chemical to an illicit substance in the early 2000s, paralleling the rise of online "research chemical" vendors. Initial law enforcement encounters occurred in 2004, with seizures identifying powdered 2C-E misrepresented as "synthetic mescaline" or sold under street names like "Aquarust" or "Eternity" [1] [6]. Its emergence coincided with global scheduling efforts targeting classical psychedelics (e.g., LSD), creating demand for unregulated alternatives. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first documented 2C-E in recreational contexts in 2006, noting its distribution via darknet markets and niche online forums [8]. By 2012, the U.S. Drug Enforcement Administration (DEA) classified 2C-E as a Schedule I substance under the Synthetic Drug Abuse Prevention Act, citing its role in mass poisonings—including a 2011 incident involving 11 hospitalizations and one fatality linked to adulterated products [3] [6] [9]. Regulatory responses varied globally: Australia listed it under the Drugs Misuse Act 1986 in 2008, while China imposed controls in 2015 [5] [6].
Table 2: Timeline of 2C-E’s Illicit Market Penetration and Regulatory Responses
Year | Event | Region/Country |
---|---|---|
2004 | First law enforcement seizures | United States |
2006 | First EMCDDA reports as NPS | European Union |
2008 | Added to Schedule 9 of Drugs Misuse Act 1986 | Australia (Queensland) |
2011 | Mass poisoning incident (11 hospitalizations, 1 death) | United States |
2012 | Classified as Schedule I under U.S. Synthetic Drug Abuse Prevention Act | United States |
2015 | Listed as controlled substance | China |
2C-E shares structural and pharmacological features with two major psychedelic classes: the DOx series (e.g., DOM, DOI) and NBOMe derivatives (e.g., 25I-NBOMe).
DOx Analogues: DOx compounds feature an alpha-methyl group adjacent to the ethylamine chain, converting the phenethylamine core to an amphetamine scaffold. This modification enhances metabolic stability, extending duration (e.g., DOM: 14–20 hours vs. 2C-E: 8–12 hours) [2] [6]. Despite this difference, both 2C-E and DOx compounds exhibit high affinity for serotonin 5-HT₂ₐ receptors. 2C-E binds to human 5-HT₂ₐ receptors with Kᵢ = 4.5–43.9 nM, comparable to DOM (Kᵢ = 2.1–507 nM) [2] [5] [6]. Both act as partial agonists, inducing head-twitch responses in rodents—a behavioral proxy for psychedelic effects [4] [10].
NBOMe Derivatives: NBOMe compounds (e.g., 25C-NBOMe) incorporate an N-(2-methoxybenzyl) group onto the 2C-X scaffold. This modification drastically increases 5-HT₂ₐ affinity: 25I-NBOMe exhibits 18-fold greater affinity than 2C-I [4] [8]. 2C-E lacks this N-benzyl group, resulting in lower receptor affinity (2C-E Kᵢ = 4.5–43.9 nM vs. 25I-NBOMe Kᵢ = 0.069 nM) [4] [10]. Consequently, NBOMe derivatives are active at microgram doses, while 2C-E requires milligram-range doses. Unlike NBOMes, 2C-E is orally bioavailable, whereas NBOMes undergo first-pass metabolism unless administered sublingually [4] [8].
Table 3: Structural and Pharmacological Comparison of 2C-E with Key Analogues
Feature | 2C-E | DOM (DOx Series) | 25I-NBOMe |
---|---|---|---|
Core Structure | Phenethylamine | Amphetamine | N-Benzyl-phenethylamine |
4-Position Substituent | Ethyl | Methyl | Iodo |
5-HT₂ₐ Affinity (Kᵢ, nM) | 4.5–43.9 | 2.1–507 | 0.069 |
Duration of Effects | 8–12 hours | 14–20 hours | 6–10 hours |
Primary Metabolism | MAO-mediated deamination | Hepatic demethylation | Glucuronidation |
Shulgin’s structural innovations—particularly the ethyl group at R4—established 2C-E as a pivotal bridge between classical phenethylamines (e.g., mescaline) and contemporary NPS. Its moderate lipophilicity balances receptor affinity and metabolic stability, distinguishing it from shorter-acting 2C compounds (e.g., 2C-B) and ultra-potent NBOMe derivatives [1] [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7